Benzo[g]quinazoline
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Overview
Description
Benzo[g]quinazoline is a heterocyclic aromatic organic compound that consists of a fused benzene and quinazoline ring system. This compound is part of the larger quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[g]quinazoline can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst. This reaction proceeds under mild conditions and offers good yields . Another method involves the use of o-aminobenzylamine and aldehydes, mediated by o-iodoxybenzoic acid (IBX), to produce diversely substituted quinazolines . Additionally, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols with amides or nitriles have been reported to yield quinazolines efficiently .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of palladium (II)-catalyzed cascade reactions and nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles are examples of methods that can be scaled up for industrial applications . These methods offer high atom-economy and mild reaction conditions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzo[g]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of quinazoline derivatives can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) . Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products: The major products formed from these reactions include quinazoline-3-oxides, quinazolin-4(3H)-ones, and various substituted quinazolines .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Exhibits significant antiviral activity against human rotavirus and other viruses.
Medicine: Investigated for their anticancer properties, particularly as inhibitors of tyrosine kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of benzo[g]quinazoline derivatives often involves the inhibition of specific molecular targets. For example, some derivatives act as tyrosine kinase inhibitors, blocking the autophosphorylation of receptors such as VEGFR-2, which is crucial for vascular proliferation and cancer progression . Other derivatives may inhibit histamine receptors or other enzymes involved in inflammatory and allergic responses .
Comparison with Similar Compounds
Benzo[g]quinazoline shares structural similarities with other quinazoline derivatives, such as quinazolinone and quinazoline-2,4-diamine. its unique fused ring system imparts distinct biological activities and chemical properties . Similar compounds include:
Quinazolinone: Known for its antimicrobial and anticancer activities.
Quinazoline-2,4-diamine: Exhibits vasodilatory and hypotensive effects.
Quinazoline-3-oxide: Used as intermediates in the synthesis of benzodiazepine analogues.
Properties
Molecular Formula |
C12H8N2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[g]quinazoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-6-12-11(5-9(10)3-1)7-13-8-14-12/h1-8H |
InChI Key |
VFFLLOJLQMPSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=NC=N3 |
Origin of Product |
United States |
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